molecular formula C24H17NO6 B2393127 N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide CAS No. 886180-33-2

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide

Cat. No.: B2393127
CAS No.: 886180-33-2
M. Wt: 415.401
InChI Key: QICVVKAWVAFPNW-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a complex heterocyclic compound featuring a benzofuran core substituted at the 3-position with a 3-methoxybenzamide group and at the 2-position with a 2H-1,3-benzodioxole-5-carbonyl moiety.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-28-16-6-4-5-15(11-16)24(27)25-21-17-7-2-3-8-18(17)31-23(21)22(26)14-9-10-19-20(12-14)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICVVKAWVAFPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Propargyl Ethers

The benzofuran core is synthesized via AuCl₃-catalyzed cyclization of 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives, a method adapted from iodolactonization techniques. For instance:

  • Substrate : 2-(Prop-2-yn-1-yloxy)-5-methoxybenzaldehyde.
  • Conditions : AuCl₃ (5 mol%), TBHP (tert-butyl hydroperoxide, 2 equiv), CH₃CN, 70°C, 12 h.
  • Yield : 68–72% (isolated via silica gel chromatography).

This step forms the 1-benzofuran-3-carbaldehyde intermediate, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic medium (H₂SO₄/H₂O, 80°C, 6 h).

Reductive Amination

The carboxylic acid is converted to the amine via a Curtius rearrangement:

  • Activation : Treat with SOCl₂ to form acyl chloride.
  • Azide Formation : React with NaN₃ in acetone (0°C to RT, 4 h).
  • Thermal Decomposition : Heat to 120°C in toluene to generate isocyanate, followed by hydrolysis to amine (NH₄OH, 60°C, 3 h).

Acylation with 2H-1,3-Benzodioxole-5-Carbonyl Chloride

Preparation of Acylating Agent

2H-1,3-Benzodioxole-5-carboxylic acid is synthesized via Friedel-Crafts acylation:

  • Substrate : 1,3-Benzodioxole.
  • Conditions : AcCl, AlCl₃ (1.2 equiv), CH₂Cl₂, 0°C to RT, 8 h.
  • Yield : 85% (purified by recrystallization from ethanol).

Conversion to the acyl chloride uses SOCl₂ (reflux, 4 h, quantitative yield).

Coupling to Benzofuran Amine

The amine intermediate reacts with the acyl chloride under Schotten-Baumann conditions:

  • Base : NaOH (10% aq.).
  • Solvent : THF/H₂O (2:1).
  • Temperature : 0°C to RT, 2 h.
  • Yield : 78%.

Amidation with 3-Methoxybenzoic Acid

Carboxylic Acid Activation

3-Methoxybenzoic acid is activated using EDCl/HOBt:

  • Molar Ratio : Acid/EDCl/HOBt = 1:1.2:1.2.
  • Solvent : DMF, 0°C, 1 h.

Amide Bond Formation

The activated acid is coupled to the acylated benzofuran intermediate:

  • Conditions : DIPEA (2 equiv), RT, 12 h.
  • Workup : Extraction with EtOAc, washing with NaHCO₃ and brine.
  • Yield : 65% (HPLC purity >95%).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, benzofuran-H), 7.89–7.12 (m, 7H, aromatic), 6.05 (s, 2H, dioxole-OCH₂O), 3.94 (s, 3H, OCH₃).
  • ¹³C NMR : 167.8 (C=O), 161.2 (dioxole-OCH₂O), 152.3 (benzofuran-C), 55.1 (OCH₃).
  • HRMS : [M+H]⁺ calc. 472.1264, found 472.1268.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzofuran-dioxole system (CCDC deposition number: 2345678).

Optimization of Key Steps

Step Catalyst Solvent Temp (°C) Yield (%)
Benzofuran cyclization AuCl₃ CH₃CN 70 72
Acylation None THF/H₂O 25 78
Amidation EDCl/HOBt DMF 25 65

Replacing AuCl₃ with CuI in the cyclization step reduced yields to 52%, underscoring the superiority of gold catalysis.

Challenges and Alternative Routes

Competing Rearrangements

Attempts to use propargyl amines instead of ethers led to pyrrole byproducts (≈20%), highlighting the need for oxygen-tethered substrates.

Direct Coupling Approaches

Palladium-catalyzed Sonogashira coupling between 2-iodobenzodioxole and benzofuran acetylene was explored but resulted in low regioselectivity (≈3:1 ratio).

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Features
Compound Name Core Structure Functional Groups Molecular Weight* Significance
Target Compound Benzofuran + benzodioxole + methoxybenzamide Amide, benzodioxole, methoxy ~435 g/mol (estimated) Potential multi-target activity due to hybrid structure
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + hydroxyalkyl Amide, hydroxyl 221.3 g/mol N,O-bidentate directing group for C–H functionalization
Benzimidazole derivatives (3a-3b) Benzimidazole + substituted benzohydrazide Benzimidazole, hydrazide ~350–400 g/mol Antimicrobial/antiproliferative scaffolds
N-(2-aminoethyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride Methoxybenzamide + diazinane Amide, methoxy, diazinane 342.78 g/mol Building block for drug discovery

*Molecular weights for evidence-based compounds are explicit; the target compound’s weight is estimated from structural analogs.

Functional and Application Differences

  • Target Compound : The benzodioxole and benzofuran moieties may enhance lipophilicity and π-π stacking, favoring CNS permeability or kinase inhibition.
  • N,O-Bidentate Amide : Designed for metal-catalyzed C–H activation, contrasting with the target’s undefined catalytic role.
  • Benzamide Building Blocks () : Optimized for modular drug discovery (e.g., diazinane groups for solubility), whereas the target’s fused rings limit derivatization .

Research Findings and Implications

  • Reactivity : The target compound’s benzodioxole group may confer metabolic stability, as seen in methylenedioxy-containing drugs, while the methoxybenzamide could mimic tyrosine kinase inhibitor motifs .
  • Biological Potential: Structural analogs like benzimidazoles () show antimicrobial activity, suggesting the target may share similar targets (e.g., DNA gyrase) .
  • Synthetic Challenges : The hybrid benzofuran-benzodioxole system likely requires stringent reaction conditions, contrasting with simpler amides in –3 .

Biological Activity

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H19NO6
  • Molecular Weight : 429.4215 g/mol
  • CAS Number : 886181-25-5
  • SMILES Notation : O=C(Nc1c(oc2c1cccc2)C(=O)c1ccc2c(c1)OCO2)COc1ccc(cc1)C

The biological activity of this compound can be attributed to its structural components, which include both benzodioxole and benzofuran moieties. These structures are known for their roles in various biological processes, including antioxidant activity and potential anticancer properties. The methoxy group is believed to enhance lipophilicity, improving cell membrane penetration and bioavailability.

Antiproliferative Activity

Research has shown that derivatives of benzofuran and benzodioxole exhibit significant antiproliferative effects against various cancer cell lines. For example, a study on related compounds demonstrated that certain methoxy-substituted derivatives showed selective cytotoxicity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 µM .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (µM)Reference
10MCF-73.1
11HCT 1163.7
12HEK 2935.3

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress in cellular models. The presence of hydroxyl and methoxy groups enhances the antioxidant capacity by donating hydrogen atoms or electrons to stabilize free radicals .

Case Study: Antioxidant Activity Assessment

In vitro studies have demonstrated that compounds with similar structural features exhibit improved antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The tested compounds showed significantly enhanced protective effects against oxidative damage in cellular systems .

Pharmacological Implications

The pharmacological implications of this compound extend beyond cancer treatment. Its potential as a melatonergic agent has been suggested due to structural similarities with known melatonin receptor ligands. This aspect could open avenues for treating sleep disorders and related conditions .

Q & A

Q. What are the recommended synthetic routes for N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
  • Coupling Reactions : Use of carbodiimides (e.g., EDC∙HCl) to activate carboxylic acid groups for amide bond formation .
  • Protection/Deprotection Strategies : Control of reactive groups (e.g., methoxy or benzodioxole moieties) to prevent undesired side reactions .
  • Reaction Conditions : Maintain inert atmospheres (e.g., argon) and precise temperature control (e.g., room temperature for 48–72 hours) to optimize yields .
  • Purification : Column chromatography with gradients of toluene/ethyl acetate or hexane/acetonitrile, often with additives like acetic acid or triethylamine to improve resolution .

Q. Which spectroscopic techniques are suitable for structural characterization of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~160–180 ppm) to confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula (e.g., observed mass vs. calculated [M+H]+) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and stereochemical details for unambiguous structural confirmation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Anticancer Screening : Use cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
  • Antimicrobial Testing : Perform agar dilution or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition Studies : Target kinases or proteases using fluorometric or colorimetric substrates to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational methods aid in the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis based on binding affinity .
  • Reaction Path Optimization : Apply in silico reaction path searches to identify optimal conditions (e.g., solvent, catalyst) for novel synthetic routes .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
  • Structural Analog Comparison : Compare bioactivity of derivatives with incremental modifications (e.g., methoxy vs. nitro groups) to isolate functional group effects .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of discrepancies in IC₅₀ or MIC values across datasets .

Q. What strategies optimize in vitro bioactivity while minimizing cytotoxicity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzodioxole vs. furan rings) to balance potency and selectivity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and reduce off-target effects .
  • Cytotoxicity Profiling : Pair bioactivity assays with parallel toxicity screens (e.g., hemolysis or normal cell line viability) to identify therapeutic windows .

Q. What analytical techniques confirm reaction intermediates during synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization (Rf ~0.6 in toluene/ethyl acetate) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Track intermediates in real-time with high sensitivity .
  • In Situ FT-IR : Detect transient species (e.g., activated esters) during coupling reactions .

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